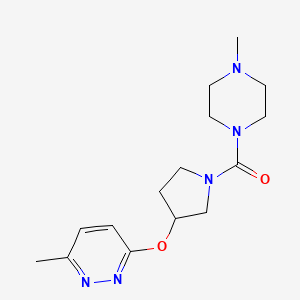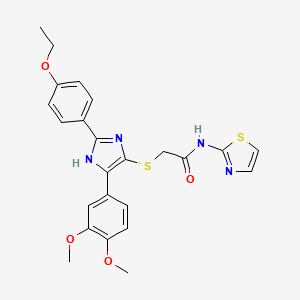
2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O4S2 and its molecular weight is 496.6. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
- A study by Yurttaş, Tay, and Demirayak (2015) synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, showcasing the chemical versatility and potential antitumor activity of compounds with similar structural motifs. These compounds were evaluated against a broad spectrum of human tumor cell lines, highlighting the relevance of such structures in developing anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Chemical Properties and Synthesis
- Duran and Canbaz (2013) focused on the synthesis of new derivatives by reacting specific thiophene and imidazole derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds. This work not only elaborates on the synthesis process but also on determining the acidity constants (pKa) of these derivatives, providing valuable insights into their chemical behavior and potential bioactivity profiles (Duran & Canbaz, 2013).
Anticancer Activity
- Another study by Duran and Demirayak (2012) synthesized and investigated the anticancer activities of similar derivatives against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types. The findings highlight the significant potential of these compounds in targeting various cancer cell lines, especially melanoma-type cell lines (Duran & Demirayak, 2012).
Anticonvulsant Activity
- Research into the synthesis and anticonvulsant activity of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, as explored by Aktürk, Kılıç, Erol, and Pabuccuoglu (2002), provides another dimension to the therapeutic applications of such compounds. The study identifies specific compounds with promising anticonvulsant activity, which could lead to new treatments for epilepsy and related disorders (Aktürk et al., 2002).
Novel Coordination Complexes and Antioxidant Activity
- A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, investigating their antioxidant activity. The ligands and complexes exhibited significant antioxidant activity, suggesting potential applications in combating oxidative stress-related diseases (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c1-4-32-17-8-5-15(6-9-17)22-27-21(16-7-10-18(30-2)19(13-16)31-3)23(28-22)34-14-20(29)26-24-25-11-12-33-24/h5-13H,4,14H2,1-3H3,(H,27,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCUQHYHHKVHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}thiophene-2-carboxylate](/img/structure/B2692249.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2692250.png)

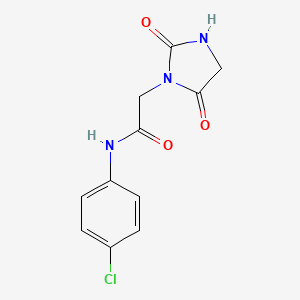
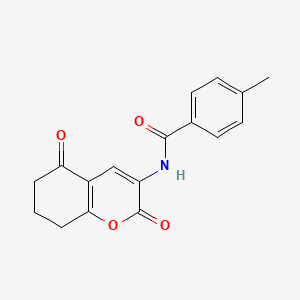
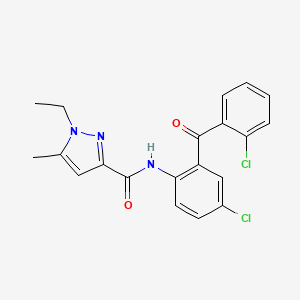
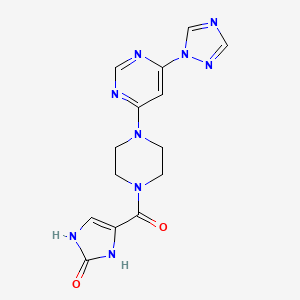
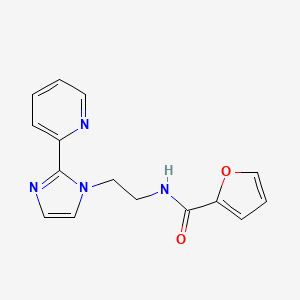
![4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2692263.png)
methanone](/img/structure/B2692265.png)


